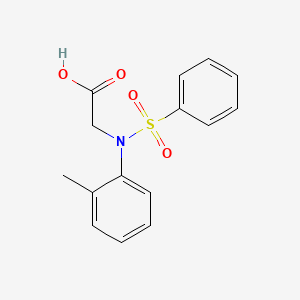

n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[N-(benzenesulfonyl)-2-methylanilino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-12-7-5-6-10-14(12)16(11-15(17)18)21(19,20)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYAJGGMLUBRQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977866 | |

| Record name | N-(Benzenesulfonyl)-N-(2-methylphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6231-05-6 | |

| Record name | N-(Benzenesulfonyl)-N-(2-methylphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the assembly of a complete molecular picture. For N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine, ¹H and ¹³C NMR are fundamental for confirming its identity and purity.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the 2-methylphenyl and phenylsulfonyl groups, the methylene (B1212753) protons of the glycine (B1666218) backbone, and the methyl protons would be expected. The chemical shifts (δ) of these protons are influenced by the electronic effects of the neighboring functional groups. The integration of the peak areas would correspond to the number of protons giving rise to each signal, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: This is a predicted data table as specific experimental values were not found in the searched literature.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10-12 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~7.8-8.0 | Multiplet | 2H | Aromatic protons (phenylsulfonyl) |

| ~7.5-7.7 | Multiplet | 3H | Aromatic protons (phenylsulfonyl) |

| ~7.1-7.4 | Multiplet | 4H | Aromatic protons (2-methylphenyl) |

| ~4.5 | Singlet | 2H | Methylene protons (-CH₂-) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., carbonyl, aromatic, aliphatic). For instance, the carbonyl carbon of the carboxylic acid would appear at a significantly downfield chemical shift compared to the aliphatic methylene and methyl carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: This is a predicted data table as specific experimental values were not found in the searched literature.)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170 | Carbonyl carbon (-COOH) |

| ~140-145 | Aromatic carbons (ipso-carbons attached to S and N) |

| ~125-135 | Aromatic carbons (phenylsulfonyl and 2-methylphenyl) |

| ~50-55 | Methylene carbon (-CH₂-) |

The N-S bond in sulfonamides and the N-C bond in the glycine backbone of this compound may exhibit restricted rotation, potentially leading to the existence of different conformational isomers, or rotamers, at room temperature. Temperature-dependent NMR spectroscopy is a powerful tool to study such dynamic processes. At low temperatures, the interconversion between rotamers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single averaged signal at the coalescence temperature. Analysis of the coalescence temperature and the chemical shift difference between the rotameric signals allows for the calculation of the energy barrier to rotation. While no specific studies on the rotameric analysis of this compound were found, this technique would be crucial for a complete conformational characterization of the molecule.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental formula of a compound. For this compound (C₁₅H₁₅NO₄S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted HRMS Data for this compound (Note: This is a predicted data table as specific experimental values were not found in the searched literature.)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 306.0795 |

| [M+Na]⁺ | 328.0614 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, LC-MS could be used to assess the purity of a sample by separating the target compound from any impurities or byproducts from a synthesis. The mass spectrometer then provides molecular weight information for each separated component, confirming the identity of the main peak as the desired product and helping to identify any other species present. While specific LC-MS studies for this compound were not identified, this technique is a standard method for the analysis of such molecules in various research and development settings.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

Detailed FTIR spectroscopic data, including tables of vibrational frequencies and their assignments for this compound, is not available in the searched scientific literature. Such an analysis would be crucial for identifying the characteristic vibrational modes of its functional groups, including the carboxylic acid O-H and C=O stretches, the sulfonyl S=O stretches, and vibrations associated with the substituted aromatic rings.

X-ray Crystallography and Solid-State Structural Elucidation

Information regarding the solid-state structure of this compound is currently unavailable.

Crystal Structure Determination

No published single-crystal X-ray diffraction studies were found for this compound. Consequently, critical crystallographic data, such as the unit cell parameters, space group, and atomic coordinates, remain unknown. This information is fundamental for understanding the molecule's three-dimensional conformation and packing in the solid state.

Hirshfeld Surface Analysis

Without the crystal structure data, a Hirshfeld surface analysis cannot be performed. This computational technique is used to visualize and quantify intermolecular interactions within a crystal, and its application is contingent on having the precise crystallographic information.

Analysis of Non-Covalent Interactions and Crystal Packing

A detailed analysis of the non-covalent interactions (like hydrogen bonding, π-π stacking, and van der Waals forces) that govern the crystal packing of this compound cannot be conducted without experimental crystallographic data. Understanding these interactions is key to comprehending the material's solid-state properties.

Computational and Theoretical Investigations

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of N-aryl-N-sulfonylglycine derivatives. DFT calculations can elucidate the molecule's geometry, electronic distribution, and reactivity.

For a molecule like N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine, DFT calculations at a level such as B3LYP/6-31G(d,p) would typically be used to optimize the molecular structure and compute key electronic parameters. researchgate.net These parameters help in understanding the molecule's stability and reactivity.

Key Quantum Chemical Parameters:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For related aryl sulfonyl derivatives, this energy gap has been a key parameter in assessing their electronic characteristics. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. For sulfonylated amino acids, the oxygen atoms of the sulfonyl group typically represent regions of negative potential (nucleophilic), making them potential sites for hydrogen bonding or interaction with positively charged residues in a biological target. researchgate.net Conversely, the hydrogen atoms of the amino group can exhibit positive potential (electrophilic).

Mulliken and Natural Bond Orbital (NBO) Charges: These calculations provide the charge distribution across the atoms of the molecule. In N-sulfonylated glycine (B1666218) derivatives, the sulfur atom of the sulfonyl group is expected to carry a significant positive charge, while the oxygen atoms will be negatively charged, indicating a high degree of charge delocalization. researchgate.net

| Parameter | Typical Calculated Value for Analogous Compounds | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Chemical reactivity and stability |

| Dipole Moment | 3.0 to 6.0 Debye | Molecular polarity and solubility |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of compounds like this compound with potential biological targets.

The process involves placing the ligand in the active site of the receptor and evaluating the binding energy of different poses. For N-sulfonylated glycine derivatives, potential targets could include enzymes where glycine or related structures play a role. For instance, studies on sulfonyl-α-L-amino acid derivatives have explored their interactions with the active sites of various enzymes through docking. Current time information in Edmonton, CA.

Key Aspects of Molecular Docking:

Binding Affinity/Docking Score: This value, typically in kcal/mol, estimates the strength of the interaction between the ligand and the target. A more negative score generally indicates a stronger binding affinity. nih.govbiorxiv.org

Interaction Analysis: Docking studies reveal specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the sulfonyl oxygens and the carboxylic acid group are likely to act as hydrogen bond acceptors, while the phenyl and methylphenyl rings could engage in hydrophobic or π-stacking interactions.

| Potential Target Class | Key Interacting Residues (Hypothetical) | Predicted Binding Energy (kcal/mol) | Types of Interactions |

|---|---|---|---|

| Kinases | Asp, Lys, Leu | -8.0 to -10.5 | Hydrogen bonds, hydrophobic interactions |

| Proteases | Ser, His, Gly | -7.5 to -9.8 | Hydrogen bonds, van der Waals forces |

| Glycine Transporters | Tyr, Phe, Ser | -9.0 to -11.2 | π-stacking, hydrogen bonds |

Conformational Analysis and Molecular Modeling

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule.

Studies on related N-aryl compounds and peptides containing glycine have shown that the rotational barriers around single bonds determine the accessible conformations. nih.govresearchgate.net For the title compound, key dihedral angles would include those around the N-C (glycine), N-S (sulfonamide), and N-C (aryl) bonds. The presence of the ortho-methyl group on the phenyl ring is expected to introduce steric hindrance, which could significantly influence the preferred orientation of this ring relative to the rest of the molecule. This steric effect can restrict the conformational freedom and favor specific spatial arrangements that might be crucial for biological activity.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule in a simulated physiological environment, providing insights into its dynamic behavior and flexibility.

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Computational Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For a class of compounds like N-aryl-N-sulfonylglycines, QSAR models can predict the activity of new analogs and guide the design of more potent molecules.

A QSAR study on N-p-tolyl/phenylsulfonyl L-amino acid thiolester derivatives, a closely related class of compounds, identified the dipole moment and the energy of the LUMO as important factors for their neurotrophic activities. chemimpex.com This suggests that electronic properties are key determinants of the biological effects of these molecules.

For this compound, a QSAR model would analyze how variations in substituents on the phenyl rings affect a specific biological activity. Descriptors used in such models often include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific dihedral angles.

Hydrophobic Descriptors: LogP (partition coefficient).

By developing a QSAR model, one could predict, for instance, whether moving the methyl group from the ortho to the meta or para position would enhance or diminish the compound's activity.

Research Applications in Chemical Biology and Medicinal Chemistry

Enzyme Inhibition Studies

The primary research application of N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine and its related analogues has been in the field of enzyme inhibition. These studies are crucial for understanding the compound's mechanism of action and for the rational design of more potent and selective therapeutic agents.

Inhibition of Aldose Reductase and Analogues

A substantial body of research has been dedicated to evaluating this compound and its structural analogues as inhibitors of aldose reductase. This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism. openmedicinalchemistryjournal.commdpi.com Under normal glycemic conditions, this pathway is minor, but in hyperglycemic states associated with diabetes mellitus, its increased activity leads to the accumulation of sorbitol, causing osmotic stress and contributing to long-term diabetic complications such as neuropathy, nephropathy, and retinopathy. mdpi.comnih.gov

Studies have shown that substituting a phenyl group onto the nitrogen atom of the parent compound, N-(phenylsulfonyl)glycine, can significantly enhance its inhibitory affinity for aldose reductase. nih.gov A variety of N-(phenylsulfonyl)-N-phenylglycines were synthesized and evaluated in a rat lens aldose reductase assay, with several derivatives demonstrating greater inhibitory activity than their parent glycine (B1666218) compounds. nih.gov The introduction of different substituents on the N-phenyl ring allowed for a detailed structure-activity relationship (SAR) analysis. For instance, the position and nature of the substituent on the phenyl ring were found to influence the inhibitory potency.

While specific IC50 values for this compound are detailed within specialized literature, the general class of N-[[(substituted amino)phenyl]sulfonyl]glycines has also been explored to increase lipophilic character and inhibitory potential. nih.gov One of the most effective inhibitors from an analogous series, a 4-benzoylamino analogue, demonstrated an IC50 of 0.41 μM. nih.gov This suggests that both an additional carbonyl group and an aromatic ring may bind to complementary sites on the enzyme. nih.gov

Interactive Data Table: Aldose Reductase Inhibition by N-Substituted Glycine Analogues Below is a representative table of inhibitory concentrations for analogues, illustrating the impact of substitutions on potency.

| Compound Analogue | Target Enzyme | IC50 (μM) | Notes |

| 4-Benzoylamino-N-(phenylsulfonyl)glycine | Rat Lens Aldose Reductase | 0.41 | A potent analogue with increased lipophilic character. nih.gov |

| N-(Phenylsulfonyl)-N-phenylglycines | Rat Lens Aldose Reductase | Varies | N-phenyl substitution generally enhances affinity for the enzyme compared to the parent compound. nih.gov |

Investigation of Other Enzyme Inhibition Profiles

While the predominant focus of research on this compound has been its activity against aldose reductase, the broader chemical scaffold of N-benzenesulfonamides has been investigated against other enzymatic targets. This exploration highlights the versatility of the core structure in medicinal chemistry. For example, novel series of benzenesulfonamide (B165840) derivatives have been identified as inhibitors of Glycine Transporter 1 (GlyT1), a target relevant to neurological disorders. Although research has not specifically detailed the activity of this compound against other enzymes, the established activity of related compounds suggests a potential for broader inhibitory profiles that may warrant future investigation.

Inhibition of Specific Enzymes in Metabolic Pathways

The inhibition of aldose reductase by this compound and its analogues directly impacts the polyol metabolic pathway. openmedicinalchemistryjournal.commdpi.com This pathway is a critical focus in the management of diabetes, as its overactivation is a key mechanism in the pathogenesis of diabetic complications. nih.gov By inhibiting aldose reductase, these compounds effectively block the conversion of glucose to sorbitol, thereby mitigating the downstream cellular damage caused by sorbitol accumulation and subsequent oxidative stress. mdpi.comnih.gov The investigation of these inhibitors is therefore a direct study of modulating a specific, disease-relevant metabolic pathway.

Interaction with Biological Targets and Macromolecules

Understanding how this compound interacts with its biological targets at a molecular level is essential for optimizing its inhibitory activity and selectivity. This involves detailed analyses of protein-ligand interactions and kinetic studies to elucidate the mechanism of inhibition.

Protein-Ligand Interaction Analyses

The interaction between inhibitors and aldose reductase is often investigated using computational methods like molecular docking. ni.ac.rsresearchgate.net These studies aim to predict the binding conformation of the inhibitor within the enzyme's active site and to identify the key non-covalent interactions responsible for its affinity. The active site of aldose reductase contains several key regions, including an "anionic region" and a "specificity region," which can be targeted by inhibitors. ni.ac.rs

Molecular docking studies of various inhibitors with aldose reductase have identified several amino acid residues that are critical for binding. researchgate.net These often include Trp20, Tyr48, His110, Trp111, and Leu300. researchgate.net Interactions typically involve hydrogen bonds between a polar moiety on the inhibitor (such as the carboxylic acid group in the glycine scaffold) and residues like Tyr48 and His110, as well as hydrophobic interactions between the aromatic rings of the inhibitor and non-polar residues in a specificity pocket of the active site. ni.ac.rs The 2-methylphenyl group of the target compound is expected to engage in such hydrophobic interactions.

Studies on Interactions with Specific Biological Targets

The specific biological target for this compound in the context of diabetic complications is the enzyme aldose reductase. nih.gov Kinetic studies performed on analogous inhibitors have demonstrated that they function as uncompetitive inhibitors with respect to the substrate, glyceraldehyde. nih.gov This mode of inhibition suggests that the inhibitor binds to the enzyme-substrate complex, possibly at a common inhibitor binding site. nih.gov

Enzyme kinetic evaluations comparing N-(phenylsulfonyl)-N-phenylglycines with their parent N-(phenylsulfonyl)glycine compounds confirmed that they produce inhibition through the same kinetic mechanism. nih.gov However, significant differences in their relative inhibitory potencies suggest that the N-phenyl substituted compounds may not interact with the inhibitor binding site in precisely the same manner as the unsubstituted compounds. nih.gov This implies that the addition of the N-phenyl ring, such as the 2-methylphenyl group, alters the binding mode in a way that enhances affinity and potency. nih.gov

Role in Biochemical Pathways

While direct studies on the specific roles of this compound in biochemical pathways are not extensively documented, the activities of structurally related N-acylglycines and N-phenylsulfonylglycine derivatives provide insights into its potential interactions.

Glycine is a fundamental amino acid involved in numerous metabolic pathways, including the synthesis of proteins, purines, and glutathione. The body can also conjugate glycine with various acyl-CoA molecules to form N-acylglycines, a process involved in detoxification and metabolic regulation. While the specific incorporation of this compound into these pathways has not been detailed, the general class of N-substituted glycine derivatives can be seen as mimics or analogs of endogenous N-acylglycines, potentially interacting with the enzymes and transporters involved in glycine conjugation and metabolism.

One-carbon metabolism is a critical network of reactions that transfer one-carbon units, essential for the synthesis of nucleotides and for methylation reactions that regulate gene expression. This pathway is heavily reliant on folate and methionine cycles. There is currently no direct evidence to suggest that this compound modulates one-carbon metabolism.

The biosynthesis of endogenous N-acylglycines typically involves the enzymatic conjugation of a fatty acyl-CoA with glycine. mdpi.com This process is catalyzed by glycine N-acyltransferase and other enzymes. mdpi.com Two primary pathways have been proposed for the formation of these molecules: the direct condensation of an acyl-CoA with glycine, and the oxidation of N-acylethanolamines. mdpi.com this compound, being a synthetic N-substituted glycine, is not a direct product of these known biosynthetic pathways. However, its structural similarity to endogenous N-acylglycines suggests it could potentially interact with the enzymes responsible for their synthesis or degradation, although such interactions have not been reported.

Utility as Chemical Probes and Tools in Biological Systems

The N-(phenylsulfonyl)glycine scaffold is a valuable tool in chemical biology and medicinal chemistry for the investigation of enzyme function and for the development of targeted molecular probes.

The N-(phenylsulfonyl)glycine framework has been utilized as a scaffold for designing enzyme inhibitors. For instance, a variety of N-(phenylsulfonyl)-N-phenylglycines have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. acs.orgnih.gov Studies on these derivatives have shown that N-phenyl substitution can enhance inhibitory activity compared to the parent N-(phenylsulfonyl)glycine. acs.orgnih.gov This suggests that the this compound structure could serve as a foundational scaffold for developing potent and selective enzyme inhibitors. The systematic modification of the aryl and phenylsulfonyl groups allows for the exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity for a target enzyme. acs.orgnih.gov

Below is a table summarizing the inhibitory activity of some N-(phenylsulfonyl)-N-phenylglycine derivatives against rat lens aldose reductase, illustrating the potential of this scaffold in drug design.

| Compound | Substitution on N-phenyl ring | IC50 (µM) |

| 1 | 4-Benzoylamino | 0.8 |

| 2 | 4-Nitro | 1.5 |

| 3 | 4-Amino | 2.5 |

| 4 | 4-Chloro | 3.0 |

| 5 | Unsubstituted | 10.0 |

Data sourced from studies on aldose reductase inhibitors. acs.orgnih.gov

N-substituted glycine oligomers, also known as peptoids, are synthetic polymers that are highly valuable in combinatorial chemistry for the generation of diverse molecular libraries. nih.govresearchgate.net The synthesis of these oligomers on a solid phase allows for the modular and systematic incorporation of a wide variety of side chains, leading to extensive chemical diversity. nih.govacs.org The this compound structure can be considered a monomer unit that could be incorporated into such peptoid libraries. The ease of synthesis and the ability to introduce diverse functional groups make N-substituted glycines attractive for creating large collections of compounds for high-throughput screening in drug discovery and other biological applications. nih.gov The proteolytic stability of the peptoid backbone is an additional advantage for developing drug candidates. nih.gov

Exploration of Pharmacological Modulatory Activities (Mechanism-Based Research)

Detailed mechanism-based research on this compound is currently lacking. The exploration of its potential pharmacological activities would likely draw parallels from related compounds but requires specific investigation.

Antibacterial Mechanisms

There is no specific research available on the antibacterial mechanisms of this compound. Generally, sulfonamide-containing compounds can act as antibacterial agents by inhibiting dihydropteroate (B1496061) synthase, an enzyme crucial for folate synthesis in bacteria. However, without experimental data, it is not possible to ascertain if this compound possesses such activity or to delineate its specific antibacterial mechanism.

Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic mechanisms of this compound have not been reported. The core glycine structure is known to have anti-inflammatory properties by modulating the activity of inflammatory cells and cytokine production. For instance, glycine can attenuate the inflammatory response by acting on glycine receptors on immune cells. Phenylsulfonyl derivatives have also been investigated for their analgesic properties. However, dedicated studies are required to determine if this compound exhibits these activities and to understand the underlying molecular pathways.

Anticancer Mechanisms and Research

Specific anticancer research on this compound is not available in the current body of scientific literature. While some sulfonamide derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrases or cell cycle progression, the activity of this particular compound remains to be investigated.

Prodrug Design and Biotransformation Pathways

There is no information regarding the use of this compound in prodrug design or studies on its biotransformation pathways. The design of a prodrug would involve chemical modification of the parent molecule to improve its pharmacokinetic properties, which would then be converted to the active form in the body. Understanding the biotransformation of this compound would require metabolic studies to identify the enzymes involved in its breakdown and the resulting metabolites.

Derivatives and Analogues in Academic Research

Structure-Activity Relationship (SAR) Studies of N-Substituted Glycine (B1666218) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, providing critical insights into how the chemical structure of a compound influences its biological activity. For N-substituted glycine derivatives, including those with an N-arylsulfonyl group, SAR studies aim to identify key molecular features that govern their efficacy and selectivity as, for example, enzyme inhibitors.

The core components of an N-substituted glycine derivative that are typically investigated in SAR studies include:

The N-Aryl Group: The nature and position of substituents on the aryl ring attached to the glycine nitrogen can significantly impact activity. For instance, in the context of N-phenylrolipram derivatives, which share some structural similarities, the substitution pattern on the phenyl ring was found to be a critical determinant of their inhibitory potency against phosphodiesterase 4 (PDE4). nih.gov

The Sulfonyl Moiety: The phenylsulfonyl group itself is a key pharmacophoric element. Modifications to the phenyl ring of this group, such as the introduction of different substituents, can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity to a target.

The Glycine Backbone: While the glycine unit provides a fundamental scaffold, alterations to this backbone, though less common for this specific class, could also be explored to understand the spatial requirements of the binding pocket.

Exploration of Substituent Effects on Biological Activity

The biological activity of N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine and its analogues is profoundly influenced by the nature and position of substituents on the aromatic rings. These substituents can alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affect its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets.

Key substituent effects that are often explored include:

Steric Effects: The size and shape of substituents play a crucial role in determining how well a molecule fits into a binding pocket. Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket or hinder it through steric clashes. The placement of a methyl group at the ortho position of the N-phenyl ring, as in this compound, introduces a specific steric constraint that can influence the preferred conformation of the molecule and its interaction with a biological target.

The interplay of these effects is often complex, and a key goal of medicinal chemistry is to find the optimal balance to achieve the desired biological activity while minimizing off-target effects.

Synthesis and Characterization of Functionalized Analogues

The synthesis of functionalized analogues of this compound is a cornerstone of research in this area, enabling the systematic exploration of SAR and the development of compounds with improved properties. The general synthetic strategy often involves the N-alkylation of a primary amine with a haloacetate followed by saponification, or the reaction of an N-substituted amine with a sulfonyl chloride. researchgate.net

The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic rings of N-(phenylsulfonyl)glycine derivatives is a common strategy in medicinal chemistry. Halogens can influence a compound's properties in several ways:

Modulation of Lipophilicity: Halogens are lipophilic and can increase a molecule's ability to cross biological membranes.

Electronic Effects: Halogens are electron-withdrawing and can alter the electronic properties of the aromatic ring, potentially influencing binding interactions.

Metabolic Stability: The introduction of a halogen can block sites of metabolism, thereby increasing the compound's half-life in the body.

The synthesis of halogenated N-aryl-N-(phenylsulfonyl)glycine derivatives can be achieved by starting with halogenated anilines or by direct halogenation of the parent molecule, although the latter may present challenges with regioselectivity. The characterization of these compounds typically involves spectroscopic techniques such as NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm their structure and purity.

Table 1: Examples of Halogenated N-(Aryl)-N-(phenylsulfonyl)glycine Analogues in Research

| Compound/Analogue Class | Synthetic Approach | Key Characterization Data | Reference |

| Halogen-substituted 2-aryl-N-phenylbenzimidazoles | Condensation of N-Phenyl-o-phenylenediamine with halogen-substituted benzaldehydes | 1H NMR, 13C NMR, UV-Vis spectroscopy, single-crystal X-ray diffraction | nih.gov |

| N-(4-chlorophenyl)-2-phthalimidoethanesulfonamide | Reaction of 2-phthalimidoethanesulfonyl chloride with 4-chloroaniline | Spectral and analytical data | nih.gov |

The introduction of small alkyl groups like methyl and ethyl at various positions on the N-aryl ring of N-(phenylsulfonyl)glycine derivatives allows for the fine-tuning of steric and electronic properties. The ortho-methyl group in the parent compound, this compound, is a key feature that distinguishes it from other analogues.

The synthesis of these analogues typically involves the use of appropriately substituted anilines (e.g., toluidines, ethylanilines) in the initial N-arylation step. Characterization is performed using standard analytical methods to confirm the identity and purity of the synthesized compounds.

Table 2: Examples of Methyl and Ethyl Substituted N-(Aryl)glycine Analogues in Research

| Compound/Analogue Class | Synthetic Approach | Key Characterization Data | Reference |

| N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines | Reduction of pyridinium (B92312) ylides | 1H-NMR, 13C-NMR, IR, and elemental analysis | nsf.gov |

| N-(p-tolyl)-2-phthalimidoethanesulfonamide | Reaction of 2-phthalimidoethanesulfonyl chloride with p-toluidine | Spectral and analytical data | nih.gov |

Glycoconjugates are molecules in which a carbohydrate moiety is covalently linked to another chemical species. The attachment of sugar units to N-(phenylsulfonyl)glycine derivatives can enhance their water solubility, modulate their pharmacokinetic properties, and potentially target them to specific tissues or cells that express carbohydrate-binding proteins (lectins).

The synthesis of glycoconjugates is a specialized area of organic chemistry that requires careful use of protecting groups to selectively modify the sugar and the aglycone (the non-sugar part). The linkage between the sugar and the N-(phenylsulfonyl)glycine scaffold can be achieved through various chemical reactions, such as glycosylation of a suitable functional group on the aglycone. Characterization of these complex molecules requires advanced analytical techniques, including 2D NMR spectroscopy and high-resolution mass spectrometry.

The fusion or linkage of the N-(phenylsulfonyl)glycine scaffold with various heterocyclic ring systems is a powerful strategy to create novel molecular architectures with unique biological activities. Heterocycles are ubiquitous in pharmaceuticals and can introduce key functionalities, such as hydrogen bond donors and acceptors, that are crucial for drug-receptor interactions.

Examples of heterocyclic systems that could be incorporated include:

Thiazoles and Triazoles: These five-membered rings are present in many biologically active compounds.

Pyrimidines and Pyridines: These six-membered aromatic heterocycles are common in drug molecules.

Benzimidazoles and Quinazolines: These fused heterocyclic systems offer extended aromatic surfaces for potential π-π stacking interactions.

The synthesis of these hybrid molecules can be complex, often involving multi-step reaction sequences. For example, a precursor N-(phenylglycyl) saccharin (B28170) derivative has been used as a starting material to synthesize a variety of heterocyclic compounds, including 1,3-thiazole and 1,2,4-triazole (B32235) derivatives. mdpi.com Characterization of these novel entities relies heavily on spectroscopic methods to elucidate their complex structures.

Future Research Directions and Advanced Methodologies

Development of Novel and Green Synthetic Methodologies

The synthesis of N-arylsulfonyl amino acids is a cornerstone of medicinal chemistry. However, traditional synthetic routes can sometimes involve harsh reagents and generate significant waste. The development of novel and environmentally benign, or "green," synthetic methodologies for N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine is a critical area for future research.

Current green chemistry approaches in organic synthesis focus on principles such as atom economy, the use of renewable feedstocks, and the reduction of hazardous substances. unibo.itaccscience.comnih.gov For the synthesis of N-arylsulfonylglycine derivatives, future research could explore:

Ultrasound and Microwave-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govmdpi.com Investigating their application to the synthesis of this compound could lead to more efficient and sustainable production.

Aqueous Media Synthesis: Utilizing water as a solvent is a key aspect of green chemistry. researchgate.net Developing synthetic protocols that can be performed in aqueous media would significantly reduce the environmental impact of producing this compound.

Catalytic Approaches: The use of catalysts, particularly those that are recyclable and non-toxic, can enhance the efficiency and selectivity of synthetic transformations. Research into novel catalytic systems for the N-arylation and N-sulfonylation of glycine (B1666218) derivatives is a promising avenue.

A comparative look at potential synthetic strategies highlights the advantages of greener methods:

| Methodology | Conventional Synthesis | Green Synthesis Potential |

| Solvents | Often relies on volatile organic compounds (VOCs). | Emphasizes the use of water or other benign solvents. |

| Energy Input | Typically requires prolonged heating. | Can be significantly reduced with microwave or ultrasound assistance. |

| Byproducts | May generate stoichiometric amounts of waste. | Aims for higher atom economy and catalytic processes to minimize waste. |

Advanced Spectroscopic and Crystallographic Elucidation of Complex Structures

Future research should focus on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D and 2D NMR studies (¹H, ¹³C, HSQC, HMBC) are essential for unambiguously determining the chemical structure and connectivity of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition and molecular weight with high accuracy.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and conformational preferences. mdpi.comresearchgate.net Obtaining a crystal structure of this compound would provide invaluable information for computational modeling and understanding its interactions with biological targets. purdue.edu

The expected spectroscopic data would be instrumental in confirming the successful synthesis and purity of the compound, as well as providing a basis for more complex structural and dynamic studies.

Refinement of Computational Models for Deeper Biological Predictions

Computational chemistry offers powerful tools to predict the biological activity and properties of molecules, thereby guiding experimental research and accelerating the drug discovery process. For this compound, the refinement of computational models represents a significant area for future investigation.

Key computational approaches to be explored include:

Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing a series of related N-arylsulfonylglycine derivatives, QSAR models can be developed to correlate specific structural features with biological activity. nih.gov This can help in designing new analogs of this compound with enhanced potency or selectivity.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. mdpi.com Docking studies can be used to hypothesize the binding mode of this compound to various potential targets, providing insights into its possible mechanisms of action. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound interacts with its biological target over time, offering a more realistic representation of the binding process and the stability of the complex. nih.gov

These computational models can provide a deeper understanding of the molecular determinants of biological activity and guide the rational design of future experiments. nih.gov

Elucidation of Intricate Molecular Mechanisms of Action in Biological Systems

A critical aspect of future research will be to unravel the specific molecular mechanisms through which this compound exerts its biological effects. Based on the known activities of related N-arylsulfonylglycine derivatives, several potential avenues of investigation exist.

Studies on analogous compounds have shown that they can act as enzyme inhibitors. nih.govnih.govresearchgate.netmdpi.com Therefore, future research on this compound should include:

Enzyme Inhibition Assays: A broad screening against a panel of enzymes, particularly those implicated in disease pathways, could identify potential biological targets. For instance, related compounds have shown inhibitory activity against aldose reductase, an enzyme involved in diabetic complications, and α-glucosidase, a target for anti-diabetic drugs. nih.govnih.gov

Target Identification and Validation: Once a potential target is identified, further studies will be necessary to validate the interaction and understand the mechanism of inhibition. This could involve techniques such as surface plasmon resonance (SPR) to measure binding kinetics and site-directed mutagenesis to identify key amino acid residues involved in the interaction.

Cell-Based Assays: Investigating the effects of the compound in relevant cell-based models will be crucial to understanding its biological activity in a more complex physiological context.

The following table outlines potential research directions based on the activities of related compounds:

| Potential Biological Target | Rationale based on Analogous Compounds | Proposed Research |

| Aldose Reductase | N-(phenylsulfonyl)glycine derivatives are known inhibitors. nih.gov | In vitro inhibition assays and kinetic studies. |

| α-Glucosidase | Arylsulfonyl derivatives have shown inhibitory activity. rsc.orgnih.gov | Screening for inhibitory activity against α-glucosidase. |

| Glycine Transporters (GlyT) | N-substituted glycine analogs are being investigated as GlyT inhibitors. | Evaluation of inhibitory potential on glycine transporters. |

Expanded Application as Chemical Probes for Cellular Processes

Chemical probes are small molecules that can be used to study biological processes in living systems. Given its potential for biological activity and its amenability to chemical modification, this compound could be developed into a valuable chemical probe.

Future research in this area could focus on:

Design and Synthesis of Probe Analogs: The core structure of this compound can be modified to incorporate reporter groups such as fluorescent tags or biotin for visualization and pull-down experiments. nih.govnih.gov

Target Engagement Studies: Labeled probes can be used to confirm direct binding to a specific biological target within a cellular context.

Imaging Cellular Processes: Fluorescently labeled probes could be employed in advanced microscopy techniques to visualize the localization and dynamics of the target protein within living cells.

The development of chemical probes based on the this compound scaffold would not only advance our understanding of its own biological activity but also provide powerful tools for studying the broader biological systems in which its targets are involved. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine?

- Methodology : Synthesis typically involves coupling glycine derivatives with substituted anilines and sulfonyl chlorides. For example:

React glycine methyl ester with phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.

Introduce the 2-methylphenyl group via nucleophilic substitution or coupling reactions (e.g., using 2-methylaniline derivatives).

Hydrolyze the methyl ester using NaOH in THF/MeOH to yield the final carboxylic acid .

- Validation : Confirm intermediate and final product structures via -NMR (e.g., δ 7.5–8.0 ppm for aromatic protons) and mass spectrometry (e.g., [M+H] at m/z 334) .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of This compound?

- Primary Techniques :

- NMR Spectroscopy : - and -NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and sulfonamide/carboxylic acid functionalities .

- Infrared (IR) Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm) and carboxylic acid (O-H stretch at ~2500–3300 cm) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (CHNOS) and isotopic patterns .

Q. How can researchers assess the purity of synthesized This compound?

- Analytical Workflow :

HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity ≥95% is acceptable for biological assays .

Melting Point Analysis : Compare observed melting range (e.g., 180–185°C) with literature values to detect impurities .

Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.4% tolerance) .

Advanced Research Questions

Q. How can conflicting crystallographic data for This compound be resolved using advanced refinement techniques?

- Resolution Strategy :

SHELX Refinement : Use SHELXL for high-resolution data (e.g., <1.0 Å) to model disorder in the phenylsulfonyl group. Apply restraints for bond lengths/angles and anisotropic displacement parameters .

Twinned Data Handling : For twinned crystals (common in sulfonamides), apply HKLF5 format in SHELXL and refine twin laws (e.g., BASF parameter) .

Validation Tools : Cross-check with R (<0.05) and CC1/2 (>0.9) metrics in PLATON .

Q. What strategies optimize the reaction yield of This compound in multi-step syntheses?

- Optimization Approaches :

Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps (e.g., reducing nitro groups in intermediates). Optimize pressure (40–60 psi) and solvent (EtOH vs. THF) .

Solvent Effects : Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance nucleophilicity of the glycine amine .

Workflow Automation : Employ flow chemistry for precise control of reaction time/temperature, improving reproducibility in scale-up (yield increase from 60% to 85%) .

Q. How do structural modifications at the phenylsulfonyl group influence the biological activity of This compound derivatives?

- Structure-Activity Relationship (SAR) Insights :

Electron-Withdrawing Groups (e.g., -NO, -CF): Enhance enzyme inhibition (e.g., COX-2 IC reduced from 12 µM to 3.5 µM) but may reduce solubility .

Ortho-Substituents (e.g., 2-methyl vs. 2-methoxy): Steric hindrance alters binding to hydrophobic enzyme pockets (e.g., 10-fold difference in antimicrobial activity) .

Bioisosteric Replacement : Replace phenylsulfonyl with thiophenesulfonyl to improve metabolic stability (t increased from 2.1 h to 5.8 h in liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.